5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1189956-30-6
Cat. No.: VC4731850
Molecular Formula: C17H14ClN5O3
Molecular Weight: 371.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189956-30-6 |
|---|---|
| Molecular Formula | C17H14ClN5O3 |
| Molecular Weight | 371.78 |
| IUPAC Name | 5-(2-chloroanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24) |
| Standard InChI Key | WYPRBROZOCQRSN-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₉H₁₅ClN₆O₃, with a molecular weight of 410.82 g/mol . Its IUPAC name reflects its substitution pattern:
-
1,2,3-Triazole-4-carboxamide backbone
-
2-Chlorophenylamino group at position 5
Structural Characterization
Key structural features include:
-
Triazole ring: Serves as a pharmacophore for hydrogen bonding and π-π interactions .
-
Benzodioxin moiety: Enhances metabolic stability and lipophilicity .
-
2-Chlorophenyl group: Contributes to electron-withdrawing effects and steric bulk .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₅ClN₆O₃ | |
| Molecular Weight | 410.82 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Formation of the triazole core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amines and azides .
-
Introduction of the 2-chlorophenylamino group: Nucleophilic substitution or Buchwald-Hartwig amination .
-
Coupling with benzodioxin: Carbodiimide-mediated amide bond formation between the triazole carboxylic acid and 2,3-dihydro-1,4-benzodioxin-6-amine .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | CuI, DIPEA, DMF, 80°C | 65–75 |
| 2 | 2-Chlorophenyl isocyanate, THF, rt | 80–85 |
| 3 | EDC, HOBt, DCM, 0°C → rt | 70–78 |
Challenges in Synthesis
-
Regioselectivity: Ensuring correct substitution on the triazole ring .
-
Purification: Requires column chromatography or recrystallization due to polar by-products .
Pharmacological Profile
Kinase Inhibition
The compound exhibits potent inhibition of c-Jun N-terminal kinase (JNK) with an IC₅₀ of 42 nM, outperforming early analogs like BI-78D3 . Its mechanism involves:
Table 3: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| JNK1 Inhibition (IC₅₀) | 42 nM | |
| Cell Viability (HT-29) | IC₅₀ = 0.8 μM | |
| Metabolic Stability (t₁/₂) | 4.2 h (human) |
Structure-Activity Relationship (SAR)
Critical Substituents
-
2-Chlorophenyl group: Replacement with electron-donating groups (e.g., -OCH₃) reduces JNK affinity by 10-fold .
-
Benzodioxin moiety: Cyclic ethers improve blood-brain barrier penetration compared to monocyclic analogs .
Table 4: Analog Activity Comparison
| Analog | JNK IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Parent Compound | 42 | 12.5 |
| 4-Fluorobenzyl variant | 108 | 8.2 |
| 5-Nitrothiazole derivative | 22 | 5.7 |
Pharmacokinetics and Toxicity
ADME Properties
Toxicity Profile
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume